N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a triazolo-pyrazine derivative featuring a hydroxy group at the 8-position of the triazolo-pyrazine core and a 4-(isopropylsulfonyl)phenyl substituent on the acetamide side chain.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-11(2)27(25,26)13-5-3-12(4-6-13)9-15(23)19-10-14-20-21-16-17(24)18-7-8-22(14)16/h3-8,11H,9-10H2,1-2H3,(H,18,24)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKAKGOBAVPYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a triazolo-pyrazine core with an isopropylsulfonyl group and an acetamide moiety. The hydroxyl group at the 8-position of the triazole ring enhances its solubility and modulates interactions with biological targets. The molecular formula is , with a molecular weight of approximately 358.41 g/mol.
1. Enzyme Inhibition
This compound has been identified as a selective antagonist of the neurokinin-3 (NK-3) receptor. This receptor is implicated in various physiological processes, including pain perception and reproductive functions. Antagonism of NK-3 has potential therapeutic implications in treating anxiety and depression .
2. Renin Inhibition
Compounds with similar structural motifs have shown the ability to inhibit human renin, an enzyme crucial for blood pressure regulation. This suggests that this compound may also exhibit renin-inhibitory activity, which could be beneficial in managing hypertension .
The mechanisms through which this compound exerts its biological effects include:
- Competitive Binding : The compound may compete with natural ligands for binding to NK-3 receptors and renin.
- Modulation of Signal Transduction : By inhibiting these receptors, the compound can alter downstream signaling pathways involved in pain and stress responses.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide | Triazolo-pyrazine core | Selective NK-3 receptor antagonist |
| 8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazine | Contains triazole and pyrazine rings | Potential renin inhibitor |
| Isopropylsulfonamide derivatives | Sulfonamide group attached to various aromatic systems | Antimicrobial and anti-inflammatory |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- NK-3 Receptor Antagonism : A study demonstrated that compounds with similar triazolo-pyrazine cores effectively antagonize NK-3 receptors in vitro. This activity was linked to significant reductions in anxiety-like behaviors in animal models .
- Renin Inhibition Studies : Research indicated that derivatives of the triazolo-pyrazine scaffold possess renin-inhibitory properties. In vitro assays showed that these compounds could significantly lower renin activity in human plasma samples .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazolo-pyrazine acetamides, which are frequently explored for their bioactivity. Below is a detailed comparison with structurally related analogs from the provided evidence:
Table 1: Structural and Functional Comparison of Triazolo-Pyrazine Acetamide Derivatives
Key Observations :
The isopropylsulfonyl group in the target compound is more electron-withdrawing than methylsulfanyl () or chlorobenzyl sulfanyl (), which could enhance binding to charged residues in biological targets .
Biological Implications: Compounds with piperazinyl () or piperidinyl () substituents may exhibit improved blood-brain barrier penetration due to their basicity . The absence of fluorine (cf. ’s fluorinated chromenones) in the target compound suggests distinct metabolic stability and pharmacokinetics .
Synthetic Accessibility: The hydroxy group at the 8-position (target compound) may complicate synthesis compared to amino or sulfanyl derivatives (e.g., ’s phenoxy-acetamide required multi-step coupling ).
Research Findings and Data
Physicochemical Properties :
While exact data (e.g., logP, pKa) for the target compound are unavailable, analog-based inferences can be made:
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Step 1 : Formation of the triazolo[4,3-a]pyrazine core via cyclization of precursor amines or hydrazides under reflux in ethanol or DMF .
- Step 2 : Introduction of the 8-hydroxy group via controlled oxidation (e.g., using H₂O₂ or KMnO₄) at 60–80°C .
- Step 3 : Alkylation of the triazole nitrogen with a bromomethyl intermediate, followed by coupling to the 4-(isopropylsulfonyl)phenylacetamide moiety using EDC/HOBt in dichloromethane .
- Critical Factors : Maintain inert atmosphere (N₂/Ar) during moisture-sensitive steps, and purify via column chromatography (silica gel, EtOAc/hexane) .
Q. What analytical techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the triazole ring and sulfonyl group placement .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. Adjust with co-solvents (e.g., PEG-400) if needed .
- Stability : Conduct forced degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Assess hydrolytic stability at pH 1–9 .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the 8-hydroxy triazolo[4,3-a]pyrazine core?
- Methodological Answer :
- The hydroxy group at position 8 is introduced via oxidative dearomatization of a pyrazine precursor. For example, MnO₂-mediated oxidation of a dihydro precursor forms the conjugated triazolo-pyrazine system .
- Computational studies (DFT) can model transition states to confirm regioselectivity and predict side products (e.g., over-oxidation to quinones) .
Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?
- Methodological Answer :
- Analog Synthesis : Replace the isopropylsulfonyl group with methylsulfonyl, phenylsulfonyl, or sulfonamide variants to assess steric/electronic effects .
- Kinase Assays : Use recombinant kinases (e.g., JAK2, EGFR) in ATP-competitive assays (Caliper LabChip). IC₅₀ values correlate with substituent bulk at the sulfonyl group .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to map binding interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. What strategies mitigate conflicting bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites. For example, hydroxylation of the isopropyl group may reduce potency .
- Pharmacokinetic Studies : Measure plasma protein binding (equilibrium dialysis) and CYP450 inhibition (fluorometric assays) to explain bioavailability discrepancies .
Q. How can regioselectivity challenges in triazole alkylation be addressed?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for the pyrazine NH to direct alkylation to the triazole N-3 position .
- Microwave-Assisted Synthesis : Reduce reaction time (20–30 min at 120°C) and improve selectivity by minimizing thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
